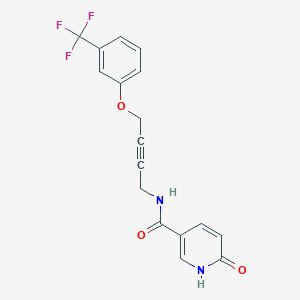
6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide" is a derivative of the 6-oxo-pyridine-3-carboxamide family. This family of compounds has been studied for various biological activities, including antimicrobial and antifungal properties. The presence of a trifluoromethyl group and a phenoxy substituent suggests potential for significant biological activity, possibly as an inhibitor of certain enzymes or receptors.
Synthesis Analysis
The synthesis of related 6-oxo-pyridine-3-carboxamide derivatives has been reported using various starting materials and catalysts. For instance, the synthesis of 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide was achieved by reacting acetoacetanilide with cyanoacetanilide in the presence of triethylamine as a catalyst in ethanol . This method could potentially be adapted to synthesize the target compound by incorporating the appropriate trifluoromethylphenoxy and but-2-yn-1-yl substituents at the relevant positions.
Molecular Structure Analysis
The molecular structure of 6-oxo-pyridine-3-carboxamide derivatives is characterized by the presence of a dihydropyridine ring, which is a common scaffold in many biologically active compounds. The crystal structure of a related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, revealed hydrogen bonding between the NH and the carbonyl O function, forming infinite chains along the b-axis direction . This hydrogen bonding pattern could be relevant to the binding interactions of the target compound with biological targets.
Chemical Reactions Analysis
The reactivity of the dihydropyridine ring in the target compound may be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating phenoxy group. These substituents can affect the electrophilic and nucleophilic properties of the molecule, potentially leading to various chemical reactions. For example, the synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates involved the introduction of electrophiles at the 3-position and the elaboration of substituents at the 2- and 5-positions . Similar strategies could be employed to modify the target compound for enhanced biological activity or solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would likely be influenced by its molecular structure. The trifluoromethyl group is known to impart lipophilicity, which can affect the compound's solubility and membrane permeability. The phenoxy group may contribute to the overall stability and potential for hydrogen bonding. The dihydropyridine core is a rigid structure that can impact the conformational flexibility of the molecule, which is important for its interaction with biological targets. The synthesis and biological evaluation of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, a structurally related class of compounds, demonstrated the importance of conformational restriction for activity against herpesvirus DNA polymerases . This insight could be relevant to the design and optimization of the target compound for specific biological applications.
Wissenschaftliche Forschungsanwendungen
Potent and Selective Met Kinase Inhibitors
Compounds with similar structures, such as N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors demonstrate improved enzyme potency and kinase selectivity through specific substitutions. Such compounds have shown promise in preclinical models for treating various cancers, with one analog advancing into phase I clinical trials due to its favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Antibacterial and Antifungal Agents
Derivatives of 6-oxo-pyridine-3-carboxamide have been synthesized and evaluated for their antibacterial and antifungal properties. The study found that specific derivatives displayed broad-spectrum antibacterial activity comparable to ampicillin and gentamicin against tested bacteria. Moreover, certain compounds were as potent as the reference drug Amphotericin B against Aspergillus fumigatus, highlighting their potential as antimicrobial and antifungal agents (El-Sehrawi et al., 2015).
Eigenschaften
IUPAC Name |
6-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)13-4-3-5-14(10-13)25-9-2-1-8-21-16(24)12-6-7-15(23)22-11-12/h3-7,10-11H,8-9H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHZNBZNWJMDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CNC(=O)C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

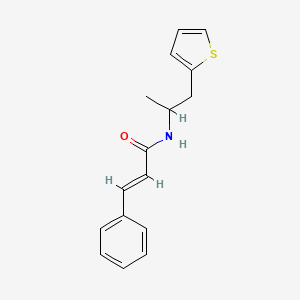
![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)
![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)
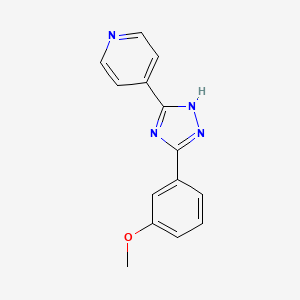

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)
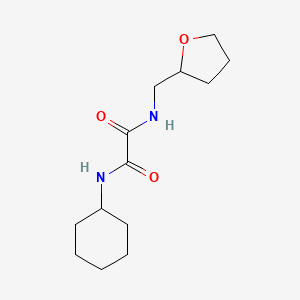
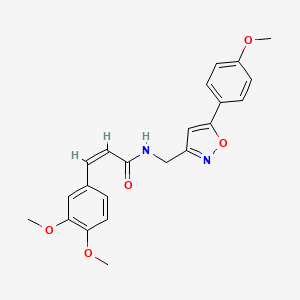
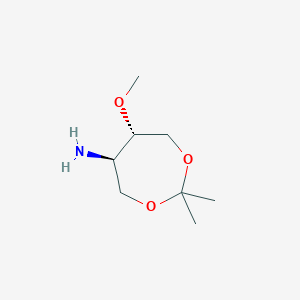
![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)
![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)